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molecular formula C14H19N B8402342 2-(4-Isobutylphenyl)butyronitrile

2-(4-Isobutylphenyl)butyronitrile

Cat. No. B8402342
M. Wt: 201.31 g/mol
InChI Key: LCHXWMKPXFAYFI-UHFFFAOYSA-N
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Patent
US04381313

Procedure details

550 g of ethyl bromide are added drop-wise to 470 g of 4-isobutylphenyl acetonitrile, 1550 g of a 50% solution of sodium hydroxide and 11.4 g of triethylbenzyl ammonium chloride. The addition is complete within 2 hours. During this addition, the temperature must be controlled such that it does not exceed 40° C. The mixture is agitated for 10 hours at 40° C. After cooling of the mixture, the alkaline phase is discarded and the organic layer is washed with water until neutral. Fractionation yields 536 g of crude 2-(4-isobutylphenyl)butyronitrile.
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH3:2].[CH2:4]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10][CH:9]=1)[CH:5]([CH3:7])[CH3:6].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH2:4]([C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH2:1][CH3:2])[C:15]#[N:16])=[CH:12][CH:13]=1)[CH:5]([CH3:7])[CH3:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
470 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)CC#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.4 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated for 10 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the mixture
WASH
Type
WASH
Details
the organic layer is washed with water until neutral

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 536 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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